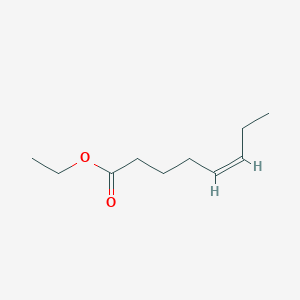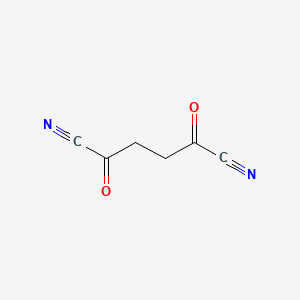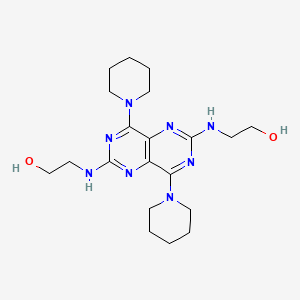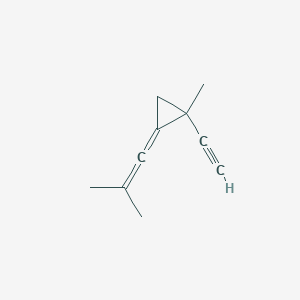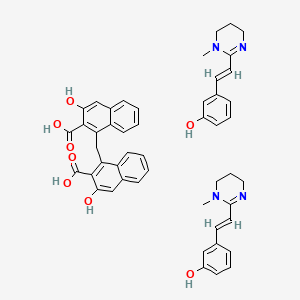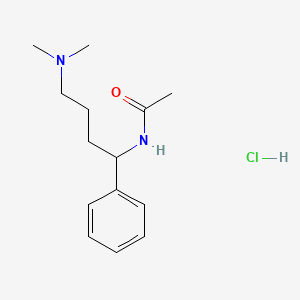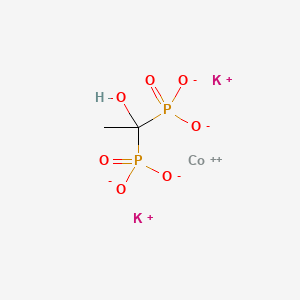
dipotassium;cobalt(2+);1,1-diphosphonatoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is a coordination compound that features cobalt in a +2 oxidation state, coordinated with dipotassium and 1,1-diphosphonatoethanol ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;cobalt(2+);1,1-diphosphonatoethanol typically involves the reaction of cobalt salts with 1,1-diphosphonatoethanol in the presence of potassium ions. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of 1,1-diphosphonatoethanol and potassium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can regenerate the cobalt(II) state. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of dipotassium;cobalt(2+);1,1-diphosphonatoethanol involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biological molecules, influencing their structure and function. This interaction can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, which can have therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt dipotassium (1-hydroxyethylidene)bisphosphonate
- Cobalt(II) chloride
- Cobalt(II) sulfate
Uniqueness
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Compared to other cobalt compounds, it offers a unique combination of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
69140-59-6 |
|---|---|
Formule moléculaire |
C2H4CoK2O7P2 |
Poids moléculaire |
339.13 g/mol |
Nom IUPAC |
dipotassium;cobalt(2+);1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Co.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
Clé InChI |
GACOCMPTEYASHP-UHFFFAOYSA-J |
SMILES canonique |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


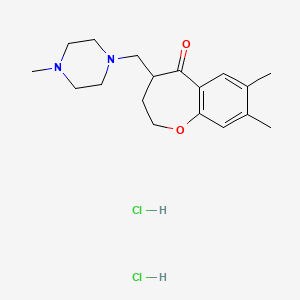
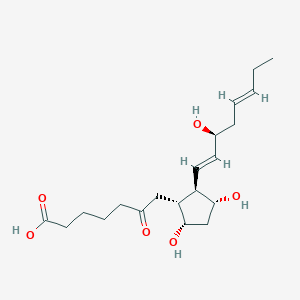

![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
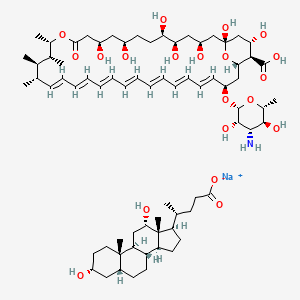
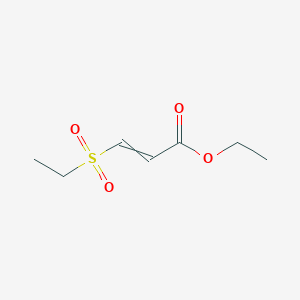
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
